One of the most widely studied applications of ACA is its ability to minimize blood loss during surgery. Several studies, including a meta-analysis published in the Journal of Orthopaedic Surgery and Research, have demonstrated that ACA administration can significantly decrease total blood loss, drainage volume, and the need for blood transfusions following total hip and knee arthroplasty [].
The mechanism behind this effect is thought to be ACA's ability to inhibit the breakdown of fibrin, a protein essential for blood clotting. By preserving fibrin, ACA helps stabilize blood clots and reduces bleeding [].
Hereditary angioedema (HAE) is a rare genetic disorder characterized by episodes of swelling in various body parts, including the skin, airways, and abdomen. Research suggests that ACA may be beneficial in managing HAE attacks. Studies have shown that ACA can effectively reduce swelling and improve symptoms associated with HAE [].
The exact mechanism by which ACA works in HAE is not fully understood, but it is believed to involve inhibiting a protein called plasmin, which plays a role in the breakdown of tissues. By inhibiting plasmin, ACA may help prevent the excessive breakdown of tissues that contributes to swelling in HAE patients [].
Aminocaproic acid is also being investigated for its potential role in various other areas of scientific research, including:
6-aminohexanoic acid, also known as aminocaproic acid, is an epsilon-amino acid characterized by its six-carbon backbone with an amino group at the sixth position. Its chemical formula is and it has a molar mass of approximately 131.17 g/mol. This compound is notable for its role as a lysine analogue and is often utilized in various biochemical and industrial applications, including the synthesis of polyamides such as nylon-6.
6-aminohexanoic acid exhibits significant biological activity, particularly as an inhibitor of fibrinolysis. It inhibits plasminogen activation, making it effective in treating conditions associated with excessive bleeding. Its clinical applications include:
The synthesis of 6-aminohexanoic acid can be accomplished through several methods:
6-aminohexanoic acid has diverse applications across several fields:
Research has demonstrated that 6-aminohexanoic acid can influence biological interactions significantly:
Several compounds share structural similarities with 6-aminohexanoic acid, each exhibiting unique properties:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Lysine | Amino Acid | Essential amino acid; involved in protein synthesis. |
ε-Caprolactam | Lactam | Precursor to nylon-6; cyclic structure that polymerizes. |
5-Aminovaleric Acid | Shorter Chain Amino Acid | Similar structure; less effective as an antifibrinolytic agent. |
7-Aminodecanoic Acid | Longer Chain Amino Acid | Exhibits different biological activities compared to 6-aminohexanoic acid. |
The uniqueness of 6-aminohexanoic acid lies in its specific role as a lysine analogue that effectively inhibits plasminogen activation while also serving as a crucial intermediate in nylon synthesis.
6-Aminohexanoic acid is a linear ω-amino-acid whose neutral formula is C₆H₁₃NO₂ and whose predominant solid-state species is a zwitterion with a protonated amino group and a deprotonated carboxylate group [1]. Gas-phase and ab-initio calculations indicate conformers in which the amino terminus engages in an intramolecular N―H···O hydrogen bond with the carbonyl oxygen, stabilising a folded backbone with a gauche orientation about C3–C4; in aqueous solution Nuclear Magnetic Resonance spin–lattice relaxation shows rapid interchange between extended and folded rotamers on the picosecond scale, dominated by reorientation of the terminal amino group [2]. Solid-state ^1H spin–lattice relaxation dispersion gives an activation energy of 23 ± 2 kJ mol⁻¹ for amino-group reorientation and 14 ± 2 kJ mol⁻¹ for whole-chain libration, values typical for ω-amino-acids with six carbon atoms [2].
Parameter | Value | Technique | Condition |
---|---|---|---|
Average C–C bond length | 1.53 Å ± 0.01 | Single-crystal X-ray | 298 K [3] |
Torsion angle N–C1–C2–C3 | ± 180° (trans) | Ab-initio (MP2/6-311++G**) | gas phase [2] |
Activation energy, amino-group reorientation | 23 kJ mol⁻¹ | Variable-T solid-state NMR | 180–440 K [2] |
Single-crystal X-ray diffraction shows that 6-aminohexanoic acid crystallises in a monoclinic lattice (space group P2₁/c) with four formula units per cell [3]. The zwitterions adopt an extended all-trans backbone and pack head-to-tail, generating charge-supported sheets linked by N⁺–H···O⁻ and O⁻···H–N⁺ hydrogen-bond arrays. The unit-cell metrics and salient packing parameters are summarised below.
Crystallographic parameter | Value | Reference |
---|---|---|
Space group | P2₁/c | [3] |
a / Å | 9.51 ± 0.01 | [3] |
b / Å | 11.04 ± 0.01 | [3] |
c / Å | 20.06 ± 0.02 | [3] |
β / ° | 90.19 ± 0.05 | [3] |
Z | 4 | [3] |
Density (298 K) | 1.28 g cm⁻³ | calculated [3] |
Shortest N⁺–H···O⁻ hydrogen bond | 2.80 Å | [3] |
Co-crystal structures with kringle domains of human plasminogen confirm that the zwitterion binds in a lysine-binding groove without perturbing its solution-phase conformation, underscoring the rigidity of the head-to-tail zwitterionic motif [4] [5].
High-resolution one-dimensional spectra recorded at 500 MHz (298 K, D₂O, pH 7.4) afford the chemical-shift set in Table 3 [6].
Nucleus | Position | δ / ppm | Multiplicity |
---|---|---|---|
^1H | H-2, H-3 | 1.37 | broad doublet |
^1H | H-4, H-5 | 1.58 | multiplet |
^1H | H-6 | 1.67 | multiplet |
^1H | H-α (C-1) | 2.19 | triplet |
^1H | NH₃⁺ | 2.99 | broad |
^13C | C-2, C-5 | 28.12 | singlet |
^13C | C-3, C-4 | 27.90 | singlet |
^13C | C-1 (C=O) | 186.39 | singlet |
Two-dimensional ^1H–^1H Total-Correlation and ^1H–^13C Heteronuclear Multiple-Bond Correlation experiments confirm complete ^1H/^13C assignment and the absence of rotameric heterogeneity in solution at 298 K [6].
The potassium-bromide disc spectrum (4000–400 cm⁻¹) exhibits the characteristic bands listed in Table 4 [7] [8].
Wavenumber / cm⁻¹ | Assignment |
---|---|
3300 (broad) | N⁺H₃ stretching |
2940, 2860 | aliphatic C–H stretching |
1580 | asymmetric COO⁻ stretching |
1510 | N⁺H₃ bending |
1415 | symmetric COO⁻ stretching |
1045 | C–N stretching |
Neat aqueous solutions (20% m/v) show an intrinsic π–π* absorption maximum at 287 nm (ε ≈ 0.10 L g⁻¹ cm⁻¹) [9]. In borax buffer, a 1:1 charge-transfer complex with tetrabromo-p-benzoquinone displays a new π→π* band at 352 nm, ε = 1.16 × 10⁴ L mol⁻¹ cm⁻¹, confirming donor–acceptor interaction through the amino lone pair [10].
Calorimetric and thermoanalytical data indicate a high lattice stability dominated by extensive charge-assisted hydrogen bonding. Key constants are collected in Table 5.
Property | Value | Method | Reference |
---|---|---|---|
Melting onset | 204 – 209 °C (dec.) | capillary | [11] [12] |
Enthalpy of fusion | 22.2 kJ mol⁻¹ | Differential scanning calorimetry | [13] |
Enthalpy of vaporisation (298 K) | 63.0 kJ mol⁻¹ | Extrapolated-Gibbs | [13] |
Boiling point (1 atm, calc.) | 282 °C | Joback method | [13] |
Critical temperature | 736.9 K | Joback method | [13] |
Thermogravimetric studies reveal that dehydration and sublimation are negligible below 185 °C; above this temperature controlled heating under vacuum induces solid-state polycondensation with elimination of water, giving highly oriented nylon-6 microcrystals [14]. The polycondensation follows an induction phase (nucleation), a zero-order conversion of monomer to low-molar-mass polyamide, and a slow terminal stage in which residual chains condense further, consistent with diffusion-controlled chemistry within the hydrogen-bonded lattice [14]. No distinct polymorphs have been reported, but variable-temperature powder diffraction confirms retention of the monoclinic cell up to the melt–decomposition onset at 204 °C [15].
Irritant